Synthesis of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine
Synthesis of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine
Technical Synthesis Guide: 2,2-Dimethyl-7-nitro-2H-chromen-6-amine
Executive Summary & Strategic Rationale
The target molecule, 2,2-Dimethyl-7-nitro-2H-chromen-6-amine (CAS: 64169-75-1), represents a highly specific functionalization of the "privileged" benzopyran (chromene) scaffold. This structural motif is critical in the development of potassium channel openers (KATP), anti-tubulin agents, and potential anticancer therapeutics.
The Synthetic Challenge: Direct nitration of 2,2-dimethyl-2H-chromen-6-amine is chemically non-viable due to the susceptibility of the free amine to oxidative degradation (tar formation) under standard nitrating conditions. Furthermore, the 2,2-dimethyl-2H-chromene core is acid-sensitive; strong acidic conditions can induce ring-opening or polymerization of the enol ether moiety.
The Solution: This guide details a 5-step linear synthesis designed for regioselective precision. We utilize a "Protect-Direct-Deprotect" strategy. The synthesis begins with the construction of the chromene core, followed by a reduction-protection sequence that converts the C6-nitrogen into a robust ortho-director (acetamide), forcing the subsequent nitro group to the C7 position while preserving the sensitive pyran ring.
Retrosynthetic Analysis & Pathway Visualization
The logical disconnection reveals that the C6-amino and C7-nitro groups must be introduced sequentially to manage electronic directing effects.
Pathway Logic:
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Core Assembly: 4-Nitrophenol is the optimal starting material to establish the C6-nitrogen source early.
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Functionalization: The C6-nitro is reduced to an amine, then protected as an acetamide.
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Regiocontrol: The acetamide group directs the electrophilic nitration to the C7 position (ortho to the amine, meta to the ether oxygen), overcoming steric crowding at C5.
Figure 1: Step-wise synthetic workflow for the regioselective production of the target chromene.
Detailed Experimental Protocols
Phase 1: Construction of the Chromene Core
Objective: Synthesis of 2,2-dimethyl-6-nitro-2H-chromene. Mechanism: Propargylation followed by Claisen rearrangement and 1,5-electrocyclic ring closure.
Reagents:
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4-Nitrophenol (1.0 eq)
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3-Chloro-3-methyl-1-butyne (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq)
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Potassium Iodide (KI, 0.1 eq - Catalyst)
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Solvent: Dry Acetone or DMF.
Protocol:
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Dissolve 4-nitrophenol in dry acetone. Add anhydrous K₂CO₃ and KI.
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Add 3-chloro-3-methyl-1-butyne dropwise under inert atmosphere (N₂).
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Reflux for 12–18 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of phenol.
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Workup: Filter salts, concentrate filtrate.
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Cyclization (Critical): Dissolve the intermediate propargyl ether in o-xylene or diethylaniline and reflux (approx. 180°C) for 4–6 hours to induce the thermal rearrangement and cyclization.
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Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Yield Expectation: 65–75%
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Appearance: Yellow crystalline solid.
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Phase 2: Reduction & Protection (The "Switch")
Objective: Convert the electron-withdrawing nitro group into an electron-donating, protected amine.
Step 2A: Reduction
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Method: Iron powder reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent saturation of the C3-C4 double bond.
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Protocol: Suspend 6-nitrochromene in EtOH/H₂O (5:1). Add NH₄Cl (3 eq) and Fe powder (5 eq). Reflux for 2 hours. Filter hot through Celite. Concentrate to obtain the crude amine (unstable, proceed immediately).
Step 2B: Acetylation (Protection)
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Reagents: Crude amine, Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM.
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Protocol: Stir at 0°C to RT for 2 hours. Wash with 1M HCl (to remove pyridine), then NaHCO₃.
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Result: N-(2,2-dimethyl-2H-chromen-6-yl)acetamide .
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Why: The acetamido group protects the nitrogen from oxidation and provides the necessary steric bulk to direct the next substitution to position 7 rather than 5.
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Phase 3: Regioselective Nitration (The Critical Step)
Objective: Introduce the nitro group at C7.
Reaction Matrix:
| Parameter | Specification | Rationale |
| Reagent | 70% HNO₃ (1.05 eq) in Acetic Acid | Mild nitrating agent prevents degradation of the enol ether double bond. |
| Temperature | 0°C to 10°C | Strictly controlled. Higher temps (>20°C) risk nitration at C5 or double bond oxidation. |
| Solvent | Glacial Acetic Acid | Moderates the activity of the nitronium ion. |
| Quench | Ice Water | Rapid precipitation of the product. |
Protocol:
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Dissolve the acetamide from Phase 2 in glacial acetic acid. Cool to 0°C.[1][2]
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Add the HNO₃/AcOH solution dropwise over 30 minutes.
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Stir at 0–5°C for 2 hours.
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Pour into crushed ice. The product, N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)acetamide , should precipitate as a yellow/orange solid.
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Filter and wash with cold water.
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Regioselectivity Check: 1H NMR will show two singlets in the aromatic region (positions 5 and 8) if 6,7-substitution is achieved. If 5,6-substitution occurred (unlikely), coupling constants would differ.
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Phase 4: Deprotection to Target
Objective: Hydrolysis of the amide to the free amine.
Protocol:
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Suspend the intermediate in Ethanol.
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Add 2M HCl (5 eq) or 10% NaOH (if acid sensitivity of the ring is a concern, though the nitro group stabilizes it). Recommendation: Alkaline hydrolysis (NaOH/EtOH) is often gentler on the chromene ring than boiling acid.
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Reflux for 1–2 hours.
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Isolation: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.
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Final Purification: Recrystallization from Ethanol/Hexane or column chromatography.
Critical Control Points & Troubleshooting
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Chromene Ring Stability: The C3-C4 double bond is an enol ether. It is sensitive to strong acids and oxidizers. Avoid using concentrated H₂SO₄/HNO₃ mixtures (mixed acid) for nitration, as this will likely destroy the ring. Use the milder HNO₃/AcOH system.
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Regioselectivity: If significant C5-nitration is observed, lower the temperature of the nitration step to -10°C. The steric bulk of the acetamide group is usually sufficient to block C5, but kinetic control is essential.
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Safety: Nitro compounds are energetic. Perform all nitrations behind a blast shield. 4-Nitrophenol derivatives can be toxic; handle with appropriate PPE.
References
- North, J. T., et al. "Synthesis of 2,2-Dimethyl-2H-chromenes." Journal of Organic Chemistry, 1995. (General method for chromene ring closure via propargyl ethers).
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Evans, J. M., et al. "Synthesis and antihypertensive activity of substituted 2,2-dimethyl-2H-chromenes." Journal of Medicinal Chemistry, 1983. Link (Foundational text on chromene functionalization and nitration patterns).
- Gabbutt, C. D., et al. "Chromenes. Part 1. Synthesis of 2,2-dimethyl-2H-chromenes." Journal of the Chemical Society, Perkin Transactions 1, 1992. (Detailed mechanistic insight into the Claisen rearrangement step).
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Sigma-Aldrich. "Product Specification: 2,2-Dimethyl-7-nitro-2H-chromen-6-amine (CAS 64169-75-1)." Link (Verification of target molecule existence and stability data).
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Nicolaou, K. C., et al. "Natural product-like combinatorial libraries based on privileged structures. 1. General principles and solid-phase synthesis of benzopyrans." Journal of the American Chemical Society, 2000.[2] (Modern applications of the scaffold).
